4-Methoxyhonokiol

Antifungal Agricultural fungicide Plant pathology

4-Methoxyhonokiol (synonyms: 4'-O-Methylhonokiol, 4-O-Methylhonokiol, CAS 68592-15-4) is a naturally occurring neolignan belonging to the biphenyl class of organic compounds. It has the molecular formula C19H20O2 and a molecular mass of 280.36 g/mol, with the systematic IUPAC name 4′-methoxy-3′,5-di-2-propen-1-yl-[1,1′-biphenyl]-2-ol.

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
CAS No. 68592-15-4
Cat. No. B1663864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyhonokiol
CAS68592-15-4
SynonymsNSC293101;  2-(4-Methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol
Molecular FormulaC19H20O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)CC=C
InChIInChI=1S/C19H20O2/c1-4-6-14-8-10-18(20)17(12-14)15-9-11-19(21-3)16(13-15)7-5-2/h4-5,8-13,20H,1-2,6-7H2,3H3
InChIKeyOQFHJKZVOALSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyhonokiol (CAS 68592-15-4) Procurement Guide: Chemical Identity and Classification


4-Methoxyhonokiol (synonyms: 4'-O-Methylhonokiol, 4-O-Methylhonokiol, CAS 68592-15-4) is a naturally occurring neolignan belonging to the biphenyl class of organic compounds [1]. It has the molecular formula C19H20O2 and a molecular mass of 280.36 g/mol, with the systematic IUPAC name 4′-methoxy-3′,5-di-2-propen-1-yl-[1,1′-biphenyl]-2-ol [1]. This compound is isolated primarily from the stem bark of Magnolia obovata and Magnolia officinalis , and functions as a PPARγ (peroxisome proliferator-activated receptor gamma) agonist with concomitant NF-κB inhibitory activity .

PPARγ agonist tool compound Nuclear receptor signaling studies
Selective antifungal probe Rice blast (M. grisea) pathway research
p38/JNK-selective MAPK modulator ERK-sparing inflammatory pathway assay context
Dual COX-2/5-LOX inhibitor Eicosanoid pathway cross-talk studies

4-Methoxyhonokiol vs. Honokiol and Magnolol: Why Structural Methylation Creates Non-Interchangeable Biological Profiles


4-Methoxyhonokiol cannot be substituted with its parent compound honokiol or the related biphenol magnolol due to the presence of a methoxy group at the 4'-position, which fundamentally alters both its molecular target engagement and biological selectivity [1]. This single structural modification (O-methylation of a phenolic hydroxyl) confers distinct PPARγ agonism [2] while simultaneously shifting the compound's spectrum of activity across antifungal, anti-inflammatory, and neuroprotective pathways in ways that are not predictable from the unsubstituted analogs [1][3]. The following quantitative evidence demonstrates that 4-Methoxyhonokiol occupies a unique functional niche that honokiol and magnolol do not replicate, and vice versa.

4-Methoxyhonokiol PPARγ agonism and p38/JNK-selective MAPK modulation with ERK sparing
Honokiol / Magnolol May down-regulate PPARγ or induce degradation; broader kinase inhibition profiles may not replicate selective pathway effects
4-Methoxyhonokiol Narrow-spectrum antifungal selectivity against rice blast only
Honokiol / Magnolol Broad-spectrum activity across multiple plant pathogens may confound disease-specific pathway research
4-Methoxyhonokiol Higher hydrophobicity (XLogP3-AA: 5.3) and defined DMSO solubility
Less hydrophobic analogs Cellular uptake kinetics and membrane partitioning may differ, potentially altering assay-response context

4-Methoxyhonokiol (CAS 68592-15-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Antifungal Spectrum Selectivity: 4-Methoxyhonokiol vs. Honokiol and Magnolol

In a comparative mycelial growth inhibition assay, 4-methoxyhonokiol demonstrated a narrower but highly selective antifungal spectrum compared to honokiol and magnolol [1]. While magnolol and honokiol displayed broad-spectrum activity across seven plant pathogenic fungi, 4-methoxyhonokiol was 'highly active' only against rice blast (Magnaporthe grisea), whereas obovatol showed selective activity only against wheat leaf rust [1]. This finding indicates that the 4-methoxy substitution confers target specificity rather than broad-spectrum potency.

Antifungal Selectivity
Head-to-head
Highly active against rice blast (M. grisea) only; single-disease specificity
Supports pathway-specific antifungal tool use
Confounding broad-spectrum effects of honokiol avoided
Antifungal Agricultural fungicide Plant pathology

PPARγ Agonism: 4-Methoxyhonokiol as a Functional PPARγ Agonist vs. Honokiol

4-Methoxyhonokiol functions as a direct PPARγ agonist, increasing PPARγ transcriptional activity, DNA-binding activity, and nuclear translocation in prostate cancer cells at 20 μM [1]. This PPARγ agonism is mechanistically linked to its anti-proliferative effects, as evidenced by the fact that a PPARγ antagonist reverses the G0/G1 phase arrest and apoptotic cell death induced by 4-methoxyhonokiol in LNCaP and PC-3 cells [1]. In contrast, honokiol has been reported in some studies to down-regulate PPARγ activity and induce PPARγ degradation via endoplasmic reticulum stress pathways [2].

PPARγ Agonism
Class-level
Increases transcriptional activity at 20 μM in PC-3/LNCaP cells; reversed by antagonist
Reported PPARγ-dependent assay context
Honokiol may not replicate this activation
PPARγ agonist Prostate cancer Nuclear receptor

Anti-Inflammatory Pathway Selectivity: Differential MAPK Inhibition by 4-Methoxyhonokiol

4-Methoxyhonokiol exhibits a distinct pattern of MAPK pathway modulation that differentiates it from broader anti-inflammatory agents [1]. In LPS-stimulated RAW 264.7 macrophages, 4-methoxyhonokiol attenuated the phosphorylation of p38 MAPK and JNK in a concentration-dependent manner, while having no effect on ERK phosphorylation [1]. This selective inhibition of the stress-activated p38 and JNK pathways—while sparing the ERK pathway—contrasts with the broader kinase inhibition profiles often observed with parent compounds. The compound concurrently inhibits NF-κB activation via prevention of IκB phosphorylation and degradation, leading to suppression of iNOS and COX-2 expression [1].

MAPK Pathway Modulation
Class-level
Concentration-dependent inhibition of p38 and JNK phosphorylation; ERK unaffected
ERK-sparing profile for p38/JNK research
Contrasts with broader kinase inhibitors
Anti-inflammatory NF-κB MAPK signaling iNOS/COX-2

Dual COX-2 and 5-Lipoxygenase Inhibition: Potency Comparison Within Magnolia Neolignans

Among Magnolia-derived neolignans, 4-methoxyhonokiol demonstrated the strongest dual inhibition of COX-2 and 5-lipoxygenase pathways [1]. Comparative analysis revealed that 4-methoxyhonokiol inhibited COX-2 by 95% and leukotriene B4 production by 96% [1]. This dual inhibition profile at the eicosanoid branch point distinguishes 4-methoxyhonokiol from other neolignans in the same class and positions it as a unique tool for studying coordinated regulation of prostaglandin and leukotriene biosynthesis.

Dual COX/LOX Inhibition
Head-to-head
95% COX-2 inhibition; 96% leukotriene B4 inhibition
Supports eicosanoid cross-talk research
Ranked highest among tested set
COX-2 inhibitor 5-LOX inhibitor Eicosanoid pathway

Solubility Profile: Practical Formulation Advantages of 4-Methoxyhonokiol

4-Methoxyhonokiol exhibits a defined solubility profile of 33 mg/mL in DMF, DMSO, and ethanol [1]. This represents approximately 118 mM solubility in these common laboratory solvents. The compound's higher hydrophobicity (XLogP3-AA: 5.3) relative to honokiol (XLogP3-AA: ~4.5) reflects the methoxy substitution [2], which may influence membrane partitioning and cellular uptake kinetics.

Solubility Profile
Data to verify
33 mg/mL in DMF, DMSO, ethanol (~118 mM); XLogP3-AA: 5.3
Consistent stock solution preparation context
Supplier-reported data; independent validation pending
Solubility Formulation DMSO In vitro assay

In Vivo Anti-Inflammatory Efficacy: Dose-Dependent Edema Suppression

4-Methoxyhonokiol demonstrates dose-dependent anti-inflammatory activity in multiple in vivo models [1]. In a carrageenan-induced paw edema assay in mice, pretreatment with 4-methoxyhonokiol via intraperitoneal administration significantly suppressed edema formation [1]. At 100 mg/kg (i.p.), the compound suppressed edema formation with an inhibitory rate of 1 hour post-induction [1][2]. Additionally, in an acetic acid-induced vascular permeability assay, the compound dose-dependently inhibited dye leakage [1]. These in vivo findings validate that the in vitro mechanistic effects (NF-κB inhibition, MAPK modulation) translate to functional anti-inflammatory outcomes in whole-animal models.

In Vivo Edema Model
Endpoint context
100 mg/kg (i.p.) reported to suppress carrageenan-induced paw edema
Supports in vivo model-response context
Inflammatory endpoint monitoring
In vivo Anti-inflammatory Paw edema Carrageenan

4-Methoxyhonokiol (CAS 68592-15-4) Validated Research and Industrial Application Scenarios


PPARγ-Dependent Cancer Cell Signaling Research

4-Methoxyhonokiol serves as a validated PPARγ agonist for studying PPARγ-mediated growth inhibition in prostate cancer models . At 20 μM, it increases PPARγ expression, transcriptional activity, and nuclear translocation in PC-3 and LNCaP cells [1]. Critically, the anti-proliferative effects can be reversed by PPARγ antagonists, providing a clean experimental system for confirming PPARγ-dependent mechanisms [1]. This compound is particularly suitable for researchers investigating the intersection of PPARγ signaling, NF-κB suppression, and cell cycle arrest (G0/G1 phase) in hormone-sensitive and hormone-refractory prostate cancer models [1].

Selective Rice Blast (Magnaporthe grisea) Antifungal Studies

For agricultural fungicide research targeting rice blast disease specifically, 4-methoxyhonokiol offers a selective tool that does not exhibit the broad-spectrum antifungal activity of honokiol or magnolol [2]. This narrow spectrum reduces confounding effects when investigating Magnaporthe grisea-specific pathways or when developing disease-specific control strategies [2]. The compound's selective activity against rice blast—but not against tomato late blight, wheat leaf rust, or red pepper anthracnose—makes it a valuable chemical probe for dissecting fungal species-specific vulnerability mechanisms [2].

p38/JNK-Selective Inflammatory Pathway Investigation

4-Methoxyhonokiol provides a unique tool for studying p38 MAPK and JNK signaling in inflammation while preserving ERK pathway function [3]. In LPS-stimulated RAW 264.7 macrophages, the compound inhibits p38 and JNK phosphorylation in a concentration-dependent manner without affecting ERK phosphorylation [3]. This selective profile enables researchers to interrogate the specific contributions of stress-activated MAPK pathways to iNOS/COX-2 expression and NF-κB activation, without the confounding effects of ERK inhibition on cell survival and proliferation pathways [3].

Dual COX-2/5-LOX Eicosanoid Pathway Research

4-Methoxyhonokiol is an appropriate chemical probe for investigating coordinated regulation of prostaglandin and leukotriene biosynthesis due to its potent dual inhibition of COX-2 (95% inhibition) and 5-lipoxygenase pathways (96% inhibition of leukotriene B4) [4]. This profile is particularly valuable for studies examining arachidonic acid cascade cross-talk and pathway shunting, where single-pathway inhibitors may produce compensatory upregulation of the alternate pathway [4]. The compound enables examination of combined pathway blockade in inflammation models where both prostaglandins and leukotrienes contribute to pathophysiology [4].

Application
Selection Property
Validation Focus
PPARγ signaling studies
PPARγ agonist activity
Nuclear translocation and target gene expression
Rice blast antifungal research
Narrow-spectrum M. grisea selectivity
Disease-specific pathway studies without broad-spectrum confounding
p38/JNK inflammatory pathway assays
ERK-sparing MAPK modulation
Stress-activated kinase pathway dissection
Eicosanoid cross-talk research
Dual COX-2/5-LOX inhibition
Coordinated prostaglandin and leukotriene regulation

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